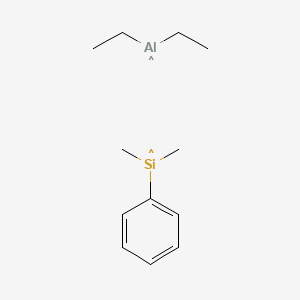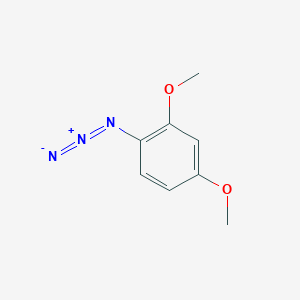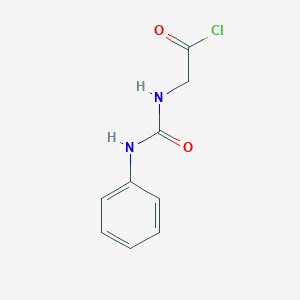![molecular formula C23H40BrO4P B14410463 2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one CAS No. 81041-25-0](/img/structure/B14410463.png)
2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one is a chemical compound known for its unique structure and properties. This compound features a bromine atom, a phosphanyl group, and a phenylethanone moiety, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
The synthesis of 2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one typically involves the reaction of bromine with tris(2,2-dimethylpropoxy)phosphane and 1-phenylethanone under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using large reactors and optimizing the reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphine oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of a phosphanyl-phenylethanone derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions, including coupling reactions and the formation of complex organic molecules.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or interaction with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique properties are advantageous.
Mecanismo De Acción
The mechanism of action of 2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one involves its interaction with specific molecular targets. The bromine atom and phosphanyl group play crucial roles in its reactivity, allowing it to participate in various chemical transformations. The compound can interact with enzymes, receptors, or other biological molecules, leading to changes in their activity or function.
Comparación Con Compuestos Similares
Similar compounds to 2-[Bromotris(2,2-dimethylpropoxy)-lambda~5~-phosphanyl]-1-phenylethan-1-one include:
Bromotris(dimethylamino)phosphonium hexafluorophosphate: This compound also contains a bromine atom and a phosphanyl group but differs in its substituents and overall structure.
Phosphoryl bromide: Another bromine-containing phosphorous compound with different chemical properties and applications.
Phosphorus (V) oxybromide: A compound with a similar bromine-phosphorus framework but distinct reactivity and uses.
Propiedades
Número CAS |
81041-25-0 |
|---|---|
Fórmula molecular |
C23H40BrO4P |
Peso molecular |
491.4 g/mol |
Nombre IUPAC |
2-[bromo-tris(2,2-dimethylpropoxy)-λ5-phosphanyl]-1-phenylethanone |
InChI |
InChI=1S/C23H40BrO4P/c1-21(2,3)16-26-29(24,27-17-22(4,5)6,28-18-23(7,8)9)15-20(25)19-13-11-10-12-14-19/h10-14H,15-18H2,1-9H3 |
Clave InChI |
FOBZMSCSKCMYAO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)COP(CC(=O)C1=CC=CC=C1)(OCC(C)(C)C)(OCC(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


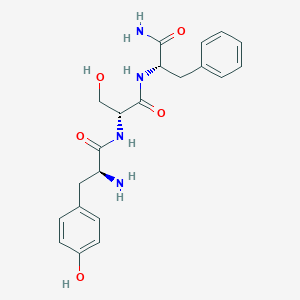
![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]acetamide](/img/structure/B14410389.png)
![2-Oxabicyclo[2.2.2]octa-5,7-dien-3-one](/img/structure/B14410390.png)
![3-{[2-(4,4-Dimethylpentan-2-YL)-5,7,7-trimethyloctyl]oxy}propane-1,2-diol](/img/structure/B14410394.png)
![(E)-[(4-ethoxyphenyl)hydrazinylidene]-ethyl-oxidoazanium](/img/structure/B14410407.png)
![1,3,5-Tris[2-(bromomethyl)phenyl]benzene](/img/structure/B14410409.png)
![3-[(Naphthalen-1-yl)oxy]propane-1-sulfonic acid](/img/structure/B14410419.png)
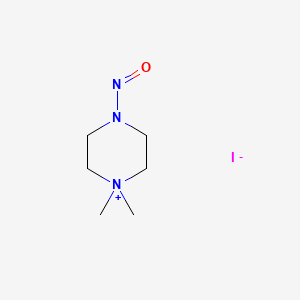
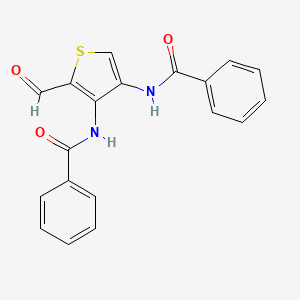
![Lithium, [phenylbis(trimethylsilyl)methyl]-](/img/structure/B14410431.png)
![[(2R,5S)-5-Methyloxan-2-yl]methanol](/img/structure/B14410434.png)
